![molecular formula C22H28O7S B11830484 17-Hydroxy-21-[(methylsulfonyl)oxy]-pregna-1,4-diene-3,11,20-trione](/img/structure/B11830484.png)
17-Hydroxy-21-[(methylsulfonyl)oxy]-pregna-1,4-diene-3,11,20-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Hydroxy-21-[(methylsulfonyl)oxy]-pregna-1,4-diene-3,11,20-trione is a synthetic corticosteroid derivative. It is known for its anti-inflammatory and immunosuppressive properties. This compound is often used in the pharmaceutical industry for the treatment of various inflammatory and autoimmune conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17-Hydroxy-21-[(methylsulfonyl)oxy]-pregna-1,4-diene-3,11,20-trione typically involves multiple steps starting from a suitable steroid precursor. One common route involves the following steps:
Hydroxylation: Introduction of a hydroxyl group at the 17th position.
Sulfonylation: Conversion of the hydroxyl group at the 21st position to a methylsulfonyl ester.
Diene Formation: Introduction of double bonds at the 1,4 positions.
Oxidation: Oxidation of the 3,11, and 20 positions to form ketones.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Controlled addition of reagents and monitoring of reaction conditions.
Purification: Use of chromatography and recrystallization techniques to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
17-Hydroxy-21-[(methylsulfonyl)oxy]-pregna-1,4-diene-3,11,20-trione undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can occur at various positions, leading to different derivatives.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: The methylsulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Various oxidized derivatives with different functional groups.
Reduction Products: Alcohol derivatives at the 3,11, and 20 positions.
Substitution Products: Compounds with different functional groups replacing the methylsulfonyl group.
Wissenschaftliche Forschungsanwendungen
17-Hydroxy-21-[(methylsulfonyl)oxy]-pregna-1,4-diene-3,11,20-trione has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes. The molecular targets include genes involved in the inflammatory response, immune regulation, and metabolism. The pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prednisolone: A closely related corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Another corticosteroid with a higher potency and longer duration of action.
Hydrocortisone: A naturally occurring corticosteroid with a broader range of physiological effects.
Uniqueness
17-Hydroxy-21-[(methylsulfonyl)oxy]-pregna-1,4-diene-3,11,20-trione is unique due to its specific structural modifications, which enhance its anti-inflammatory and immunosuppressive properties. The presence of the methylsulfonyl group at the 21st position and the diene structure contribute to its distinct pharmacological profile.
Eigenschaften
Molekularformel |
C22H28O7S |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate |
InChI |
InChI=1S/C22H28O7S/c1-20-8-6-14(23)10-13(20)4-5-15-16-7-9-22(26,18(25)12-29-30(3,27)28)21(16,2)11-17(24)19(15)20/h6,8,10,15-16,19,26H,4-5,7,9,11-12H2,1-3H3/t15-,16-,19+,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
OWUIKYRLGWKRDE-FBLYGUFWSA-N |
Isomerische SMILES |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COS(=O)(=O)C)O)CCC4=CC(=O)C=C[C@]34C |
Kanonische SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)COS(=O)(=O)C)O)CCC4=CC(=O)C=CC34C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![((3aR,4R,6R,6aR)-2,2-dimethyl-6-(2-oxo-4-(1H-1,2,4-triazol-1-yl)pyrimidin-1(2H)-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate](/img/structure/B11830411.png)
![methyl (2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-azido-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-benzoyloxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B11830418.png)
![[(2R,3S,4R,5R,6R)-5-azido-6-bromo-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B11830422.png)
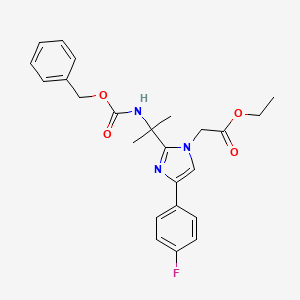
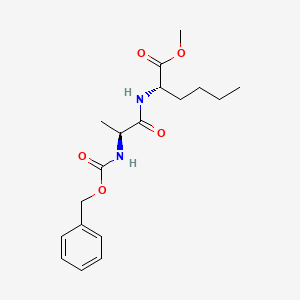


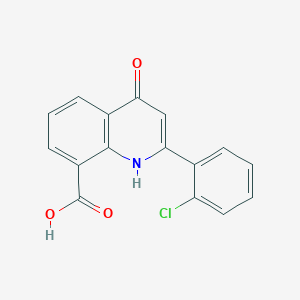
![(1S,10S,13R)-13-phenyl-3-oxa-14-azatetracyclo[8.5.0.01,14.04,9]pentadeca-4,6,8,11-tetraene](/img/structure/B11830440.png)
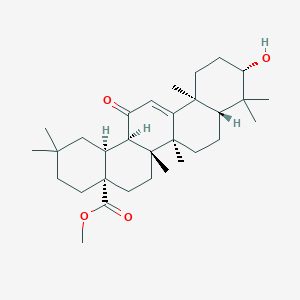
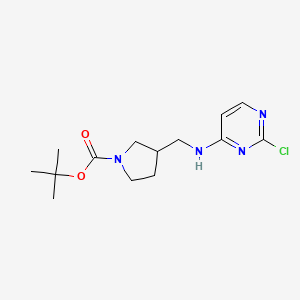

![4,6-Dichloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11830478.png)
![N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride](/img/structure/B11830487.png)
